8-(4-Chlorophenylthio)-cAMP

cAMP signaling PKA activation PKG activation

Researchers studying cAMP signaling often face inconsistent activation due to poor membrane permeability of standard cAMP analogs. 8-CPT-cAMP (CAS 41941-66-6) overcomes this with its lipophilic 4-chlorophenylthio substitution (log P ≈ 2.65), ensuring efficient intracellular delivery without transfection. Its dual PKA/PKG agonism and additional PDE5A inhibition (IC50 0.9 µM) provide a robust, sustained signaling response, making it ideal for gene expression studies, electrophysiology, and kinase pathway dissection. Available with reliable purity and global shipping.

Molecular Formula C16H15ClN5O6PS
Molecular Weight 471.8 g/mol
CAS No. 41941-66-6
Cat. No. B1203912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Chlorophenylthio)-cAMP
CAS41941-66-6
Synonyms8-((4-chlorophenyl)thio)cyclic-3',5'-AMP
8-(4-chlorophenylthio)cAMP
8-(4-chlorothiophenyl)cyclic AMP
8-(p-chlorophenylthio)cyclic-3',5'-AMP
8-CPT-cAMP
8-CTP-cAMP
8-parachlorophenylthio cAMP
Rp-CPT-cAMPS
Molecular FormulaC16H15ClN5O6PS
Molecular Weight471.8 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O
InChIInChI=1S/C16H15ClN5O6PS/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20)/t9-,11-,12-,15-/m1/s1
InChIKeyAAZMHPMNAVEBRE-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(4-Chlorophenylthio)-cAMP: Dual PKA/PKG Activator & PDE5 Inhibitor


8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP, CAS 41941-66-6) is a synthetic, lipophilic analog of adenosine 3',5'-cyclic monophosphate (cAMP) that functions as a potent, cell-permeable activator of cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG). It is characterized by a 4-chlorophenylthio substitution at the C8 position of the adenine ring, which confers high membrane permeability and resistance to phosphodiesterase (PDE) hydrolysis [1]. Beyond PKA/PKG activation, 8-CPT-cAMP is also a robust inhibitor of cyclic GMP-specific phosphodiesterase PDE5A (PDE VA) (IC50 = 0.9 µM), a property that significantly distinguishes it from many other cAMP analogs and is essential to consider in experimental design [2]. Its combined profile as a dual-kinase activator and PDE inhibitor positions it as a uniquely powerful, albeit non-selective, tool for broadly modulating cyclic nucleotide signaling pathways in vitro.

8-CPT-cAMP vs. Other cAMP Analogs: Substitution Risks


Substituting 8-(4-Chlorophenylthio)-cAMP for another common cAMP analog like 8-Br-cAMP or N6-benzoyl-cAMP will lead to fundamentally different experimental outcomes. The compound's specific combination of structural features—the C8 4-chlorophenylthio group—confers a unique polypharmacology. It is a full, non-selective agonist for both PKA and Epac, unlike 8-pCPT-2'-O-Me-cAMP which is Epac-selective, or N6-benzoyl-cAMP which is PKA-selective [1]. Crucially, 8-CPT-cAMP is a potent PDE5A inhibitor, a property absent in many other cAMP analogs like 8-Br-cAMP, which can lead to a confounding increase in cGMP levels and PKG activation that is independent of its direct kinase agonism [2]. Finally, its high lipophilicity (log P ~ 2.65) and distinct site-selectivity for Site B of PKA type II differentiate its cellular uptake and downstream signaling effects from analogs with different lipophilicity or site preferences, like the less lipophilic 8-Br-cAMP or the Site A-preferring Sp-8-CPT-cAMPS . These quantitative differences, detailed below, make simple interchange impossible without risking misinterpretation of signaling pathways.

8-CPT-cAMP: Key Differentiating Evidence


Dual PKA/PKG Agonism Profile

8-CPT-cAMP is a potent, full agonist for both cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG). This dual activation is a key differentiator from the endogenous ligand cAMP, which does not activate PKG at physiological concentrations. The activation constant (Ka) for 8-CPT-cAMP is 0.05 µM for PKA and 0.11 µM for PKG, demonstrating high potency for both kinases [1]. In contrast, cAMP is a full agonist for PKA but does not activate PKG. The Epac-selective analog 8-pCPT-2'-O-Me-cAMP does not activate PKA at low concentrations and shows negligible PKG activation, while the PKA-selective N6-benzoyl-cAMP is an inefficient Epac activator and does not activate PKG [2]. This dual PKA/PKG agonism by 8-CPT-cAMP is a primary reason for its robust biological effects and must be accounted for when interpreting results.

cAMP signaling PKA activation PKG activation comparative pharmacology

Potent PDE5A Inhibition

8-CPT-cAMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase PDE5A (PDE VA), with an IC50 of 0.9 µM [1]. This is a critical differentiator from many other commonly used cAMP analogs. For example, 8-Br-cAMP, another C8-modified cAMP analog, does not exhibit significant PDE5A inhibition. The inhibition of PDE5A by 8-CPT-cAMP leads to an increase in intracellular cGMP levels, which can subsequently activate PKG, adding a confounding layer to the interpretation of PKA-dependent effects . The potency of PDE5A inhibition by 8-CPT-cAMP is identical to that of the known PDE5A inhibitor zaprinast. 8-CPT-cAMP also inhibits PDE3 and PDE4, but with much lower potency (IC50 = 24 µM and 25 µM, respectively), demonstrating a 27-fold selectivity for PDE5A over PDE3/4 [1].

phosphodiesterase inhibition cGMP signaling PDE5A off-target effects

PKA and Epac Full Agonism

8-CPT-cAMP is a full agonist for both Epac1 and cAMP-dependent protein kinase (cAPK), activating both pathways with efficacy comparable to endogenous cAMP [1]. This is in stark contrast to other modified analogs. For instance, N6-benzoyl-cAMP is a full cAPK activator but is an inefficient Epac activator. Conversely, 8-pCPT-2'-O-Me-cAMP is an Epac-selective agonist that fails to activate PKA when used at low concentrations [2]. The combination of 8-pCPT- and 2′-O-methyl substitutions improves Epac/cAPK binding selectivity by approximately three orders of magnitude (1000-fold), highlighting the non-selective nature of the 8-CPT-cAMP scaffold alone [1]. This full, non-selective agonism makes 8-CPT-cAMP ideal for studies where global activation of cAMP effectors is desired, but it is a poor choice for dissecting individual signaling branches.

Epac activation cAPK activation cAMP analog selectivity signal transduction

High Lipophilicity and Membrane Permeability

8-CPT-cAMP exhibits high lipophilicity, with a calculated log P value of approximately 2.65 . This property is a direct consequence of the 4-chlorophenylthio substitution at the C8 position and is a major driver of its excellent cell membrane permeability and ability to access intracellular targets without the need for transfection or permeabilization agents. In contrast, the widely used analog 8-Br-cAMP has a significantly lower lipophilicity (log P ~ -0.3) and thus reduced passive membrane permeability. The endogenous ligand cAMP is highly polar and cannot cross cell membranes. The high lipophilicity of 8-CPT-cAMP also contributes to its prolonged cellular retention and enhanced metabolic stability compared to less lipophilic analogs . This makes 8-CPT-cAMP particularly advantageous for long-term cell culture experiments where sustained pathway activation is required.

membrane permeability lipophilicity cAMP analog cell-based assays

Site B Selectivity on PKA RII

8-CPT-cAMP displays a high degree of site selectivity, with a strong preference for binding to Site B of the type II regulatory subunit (RII) of cAMP-dependent protein kinase . This is a key differentiator from other PKA activators. For example, Sp-8-CPT-cAMPS, a closely related analog, exhibits a preference for Site A of RI over Site A of RII . The endogenous ligand cAMP binds to both sites A and B with similar affinity. This specific site-selectivity can lead to differential activation kinetics and downstream signaling outcomes, as occupation of Site B is known to be more critical for the dissociation of the holoenzyme and sustained kinase activation . This property allows for more nuanced experimental design when dissecting the specific roles of PKA isoforms and their regulatory subunits.

PKA regulatory subunits site-selectivity cAMP analog protein kinase A

Cardiac IKs Channel Modulation

In cell-attached macropatches from cardiac myocytes, application of 8-CPT-cAMP causes a marked leftward shift in the conductance-voltage (G-V) relationship of the IKs potassium channel, which is composed of KCNQ1 and KCNE1 subunits [1]. This leftward shift indicates that the channel can be activated at less depolarized membrane potentials, leading to an increase in repolarizing current and action potential shortening. Quantitatively, 8-CPT-cAMP reduced the first latency to channel opening from a control value of 1.61 ± 0.13 s to 1.06 ± 0.11 s, representing a 34% decrease in the time to first opening [1]. This effect is mediated by PKA phosphorylation of the KCNQ1 subunit. While other PKA activators can also modulate IKs, the combination of 8-CPT-cAMP's high membrane permeability, resistance to PDE, and potent PKA activation make it particularly effective for studying this physiologically important mechanism in intact cellular systems.

cardiac electrophysiology IKs channel PKA phosphorylation ion channel modulation

8-CPT-cAMP: Optimal Research Applications


Global cAMP/PKA/PKG Activation in Cells

Leverage 8-CPT-cAMP's dual PKA/PKG agonism and high membrane permeability (log P ≈ 2.65) for robust, sustained activation of cyclic nucleotide signaling in intact cells. This is ideal for studying complex cellular processes like gene expression changes (e.g., in S49 lymphoma cells where it alters expression of ~4,500 genes [1]), cell-cycle arrest, or apoptosis, where the interplay between PKA and PKG may be physiologically relevant. The compound's high lipophilicity ensures efficient intracellular delivery without transfection, making it a convenient and potent tool for high-throughput screening or long-term differentiation studies.

IKs Channel Modulation in Cardiac Electrophysiology

Utilize 8-CPT-cAMP to induce a robust and quantifiable leftward shift in IKs channel conductance-voltage relation and a 34% reduction in first latency to opening in cell-attached patch clamp experiments [2]. This application leverages the compound's superior membrane permeability and PKA activation potency to mimic the effects of β-adrenergic stimulation on cardiac repolarization in vitro. Its efficacy in these technically demanding electrophysiology assays makes it a reliable positive control for studying KCNQ1/KCNE1 channel regulation and for screening potential modulators of this critical cardiac current.

PKA and Epac Synergy in Neuronal Models

Employ 8-CPT-cAMP as a non-selective, full agonist control in studies designed to dissect the synergistic contributions of PKA and Epac to complex phenotypes like neurite outgrowth in PC12 cells [3]. By comparing its effects to those of the selective analogs 8-pCPT-2'-O-Me-cAMP (Epac) and N6-benzoyl-cAMP (PKA), researchers can quantitatively assess the combined versus individual contributions of these downstream cAMP effectors. 8-CPT-cAMP's full dual agonism establishes the maximum possible response from simultaneous pathway activation, serving as a benchmark for evaluating synergy.

PKA Site B Occupancy and Sustained Activation

Capitalize on the unique site-selectivity of 8-CPT-cAMP for Site B of PKA type II to dissect the differential roles of cAMP binding sites in holoenzyme dissociation and downstream signaling. By comparing the kinetics and magnitude of PKA activation induced by 8-CPT-cAMP (Site B-preferring) with that of Sp-8-CPT-cAMPS (Site A-preferring) or non-selective cAMP, researchers can investigate the specific contributions of Site B occupancy to processes like sustained CREB phosphorylation, transcriptional regulation, or cellular differentiation. This application provides a powerful tool for advanced mechanistic studies of PKA signaling.

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